molecular formula O9Rh2S3 B15176165 Dirhodium trisulphite CAS No. 80048-77-7

Dirhodium trisulphite

Cat. No.: B15176165
CAS No.: 80048-77-7
M. Wt: 446.0 g/mol
InChI Key: PJRGNVSDUQPLCM-UHFFFAOYSA-H
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Description

Dirhodium trisulphite, with the chemical formula Rh₂S₃, is a compound that features a unique structure with two rhodium atoms and three sulfur atoms. This compound is known for its distinctive paddlewheel-like structure, which is defined by four bridging anions around a Rh₂⁴⁺ core .

Chemical Reactions Analysis

Related Rhodium-Sulfur Compounds

  • Dirhodium Trisulphate (Rh₂(SO₄)₃)

    • Formula: Rh₂(SO₄)₃

    • Oxidation state of Rh: +3

    • Physical properties: Red/yellow solid, decomposes >500°C

    • No synthesis methods or specific reactions listed in sources .

  • Dirhodium Trisulphide (Rh₂S₃)

    • Formula: Rh₂S₃

    • Oxidation state of Rh: +3

    • Classified as a sulphide with unspecified reactivity .

Rhodium-Catalyzed Reactions Involving Sulfur Compounds

While no data exists for dirhodium trisulphite, rhodium complexes are known to catalyze reactions with organosulfur compounds:

Disulfide Exchange Reactions

  • Rhodium complexes (e.g., RhH(PPh₃)₄) catalyze S-S bond cleavage and organothio group transfer:

    • Mechanism : Oxidative addition of disulfides to rhodium, followed by ligand exchange and reductive elimination .

    • Key Features : Rapid equilibrium (15 min), applicable to aliphatic/aromatic disulfides .

Thiols and Disulfide Interconversion

  • Rhodium catalysts enable reversible oxidation/reduction of thiols and disulfides:

    • Reduction : RhH(PPh₃)₄ catalyzes disulfide → thiol conversion (e.g., dioctyl disulfide → octanethiol, 93% yield) .

    • Oxidation : Thiols oxidize to disulfides under air .

Structural and Mechanistic Insights

  • Dirhodium Catalysts :

    • Rhodium complexes (e.g., Rh₂(OAc)₄, Rh₂(cap)₄) exhibit catalyst-dependent chemoselectivity in cycloaddition reactions, influenced by ligand electronic/steric effects .

    • DFT studies reveal rate-limiting steps in carbene addition and ring-opening reactions .

Biological Activity

Dirhodium trisulphite, a compound featuring rhodium in its coordination with sulfur, has gained attention for its potential biological activity, particularly in catalyzing reactions involving organosulfur compounds. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound (Rh2(SO3)3Rh_2(SO_3)_3) is a transition metal complex that has been studied for its catalytic properties in organic synthesis, particularly in reactions involving sulfur-containing compounds. Rhodium complexes are known for their ability to facilitate various chemical transformations, including oxidation and reduction processes.

Rhodium catalysts, including this compound, operate through several mechanisms that enhance the reactivity of sulfur compounds. The primary mechanisms include:

  • Catalytic Activation : Rhodium can activate disulfides and thiols, facilitating their transformation into more reactive species. This is crucial in biological systems where sulfur-containing amino acids play a significant role.
  • Redox Reactions : this compound can mediate redox reactions involving sulfur species, which are essential in biochemical pathways such as detoxification and metabolism.
  • Selective Functionalization : The ability to selectively functionalize sulfur compounds allows for the modification of biomolecules, potentially enhancing their biological activity or altering their interactions with other cellular components.

Biological Applications

This compound's biological activity has been explored in various contexts:

  • Modification of Peptides and Proteins : Rhodium-catalyzed reactions enable the modification of cysteine residues in peptides and proteins without the need for protecting groups. This is significant for studying protein function and interactions in biological systems .
  • Synthesis of Organosulfur Compounds : The compound has been utilized in synthesizing biologically active organosulfur compounds, which have implications in medicinal chemistry and drug development .

Case Studies

  • Rhodium-Catalyzed Synthesis of Methylthiolated Glutathione :
    • In a study involving glutathione disulfide treated with RhCl₃ in water, methylthiolated glutathione was obtained with an 81% yield. This reaction demonstrates the potential of dirhodium complexes to modify biologically relevant molecules effectively .
  • Disulfide Exchange Reactions :
    • Research showed that dirhodium complexes could catalyze disulfide exchange reactions under mild conditions. This property is vital for understanding protein folding and stability, as disulfide bonds are critical for maintaining the three-dimensional structure of proteins .
  • Thiol Reduction :
    • This compound was shown to facilitate the reduction of disulfides to thiols using hydrogen gas. This reaction is significant in biological contexts where thiol groups are crucial for enzyme activity and redox balance within cells .

Data Table: Summary of Biological Activities

Activity Description Yield/Outcome
Methylthiolation of GlutathioneModification of glutathione disulfide using RhCl₃81% yield
Disulfide ExchangeCatalysis of disulfide exchange reactionsHigh functional group tolerance
Thiol ReductionConversion of disulfides to thiols93% yield (octanethiol)

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing dirhodium trisulphite in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via ligand substitution reactions, starting from dirhodium tetraacetate ([Rh₂(μ-O₂CCH₃)₄]) and replacing acetate ligands with sulphite groups under controlled pH and temperature conditions. Characterization involves X-ray crystallography to confirm molecular geometry, nuclear magnetic resonance (NMR) to analyze ligand coordination modes, and electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and purity .

Q. Which analytical techniques are most reliable for studying the coordination chemistry of this compound with biological molecules?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography to resolve atomic-level binding interactions (e.g., axial vs. equatorial coordination to purine bases) .
  • Bidimensional NMR to map hydrogen bonding and ligand dynamics in solution .
  • ESI-MS to detect adduct formation with DNA oligonucleotides or proteins .

Q. What are the primary biological targets of this compound, and how do these interactions compare to other metallodrugs like cisplatin?

  • Methodological Answer : this compound primarily targets purine bases in DNA, with preferential axial binding to adenine (N7/N1) and guanine (N7), stabilized by hydrogen bonding with NH₂ groups. Unlike cisplatin, which forms covalent crosslinks with guanine (e.g., Gua4, Gua10 in dodecamers), this compound exhibits distinct binding patterns, favoring monodentate coordination rather than crosslinking. Comparative studies require parallel crystallographic and mass spectrometry analyses of DNA adducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported binding modes (axial vs. equatorial) of this compound with DNA?

  • Methodological Answer : To address discrepancies:

  • Combine X-ray crystallography (for static binding snapshots) with solution-phase NMR to assess dynamic equilibria between axial and equatorial coordination.
  • Use competitive binding assays with synthetic oligonucleotides containing modified bases (e.g., methylated adenine) to probe steric and electronic influences.
  • Validate findings with density functional theory (DFT) calculations to model energy differences between binding modes .

Q. What experimental frameworks are optimal for studying the reactivity of this compound with non-canonical DNA structures (e.g., G-quadruplexes or mismatched duplexes)?

  • Methodological Answer :

  • Circular dichroism (CD) and thermal denaturation assays to monitor structural changes in DNA upon dirhodium binding.
  • Single-crystal X-ray diffraction of co-crystallized dirhodium-G-quadruplex complexes.
  • Fluorescence-based assays with labeled oligonucleotides to quantify binding kinetics under varying ionic conditions .

Q. How can researchers reconcile conflicting literature on the preference of this compound for adenine vs. guanine in different experimental models?

  • Methodological Answer :

  • Conduct sequence-specific binding studies using defined oligonucleotides (e.g., C-G-C-G-A-A-T-T-C-G-C-G) to isolate base preferences.
  • Compare results across techniques: crystallography (solid-state bias) vs. NMR (solution-phase dynamics).
  • Analyze pH-dependent binding behavior, as protonation states of NH₂ groups in adenine/guanine may influence coordination .

Q. What strategies are effective for evaluating the impact of ligand substitution (e.g., sulphite vs. acetate) on the stability and reactivity of dirhodium complexes?

  • Methodological Answer :

  • Perform ligand-exchange kinetics studies using stopped-flow spectrophotometry.
  • Compare redox potentials via cyclic voltammetry to assess ligand influence on dirhodium’s electronic structure.
  • Use spectroscopic titrations (UV-Vis, IR) to monitor ligand displacement in real-time .

Q. How should researchers approach stability testing of this compound under physiological conditions (e.g., pH, temperature, serum proteins)?

  • Methodological Answer :

  • Use accelerated stability testing in buffers mimicking physiological pH (7.4) and temperature (37°C).
  • Employ size-exclusion chromatography or dynamic light scattering (DLS) to detect aggregation or decomposition.
  • Conduct competitive binding assays with serum albumin to evaluate protein interference .

Q. Methodological Frameworks for Research Design

  • For feasibility : Apply the SMART framework (Specific, Measurable, Achievable, Researchable, Time-bound) to define scope, e.g., limiting binding studies to adenine-rich sequences .
  • For novelty : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions, such as comparing this compound’s mechanism to understudied metallodrugs .

Properties

CAS No.

80048-77-7

Molecular Formula

O9Rh2S3

Molecular Weight

446.0 g/mol

IUPAC Name

rhodium(3+);trisulfite

InChI

InChI=1S/3H2O3S.2Rh/c3*1-4(2)3;;/h3*(H2,1,2,3);;/q;;;2*+3/p-6

InChI Key

PJRGNVSDUQPLCM-UHFFFAOYSA-H

Canonical SMILES

[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Rh+3].[Rh+3]

Origin of Product

United States

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